molecular formula C7H9ClFNO B2919984 (3-Amino-4-fluorophenyl)methanol hydrochloride CAS No. 2460748-67-6

(3-Amino-4-fluorophenyl)methanol hydrochloride

Cat. No.: B2919984
CAS No.: 2460748-67-6
M. Wt: 177.6
InChI Key: VGNMXXPHCCPHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-4-fluorophenyl)methanol hydrochloride is a fluorinated aromatic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H9ClFNO, features both an amino group and a benzyl alcohol functional group on a fluorinated benzene ring, making it a valuable scaffold for the synthesis of more complex molecules . The presence of both hydrophilic (alcohol, amino) and lipophilic (aromatic ring) regions in the molecule can contribute to improved pharmacokinetic properties in its derivatives, such as better absorption, distribution, metabolism, and excretion (ADME) profiles . Researchers utilize this compound as a key intermediate in structure-activity relationship (SAR) studies to understand the relationship between chemical structure and biological activity, guiding the rational design of more effective drugs . Its structural motifs are relevant in the synthesis of various pharmacologically active compounds. The fluorine atom can be critical for modulating electronic effects, enhancing metabolic stability, or influencing binding interactions with biological targets. This product is intended for research applications as a synthetic intermediate. It must be stored in a dark place under an inert atmosphere at room temperature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-4-fluorophenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNMXXPHCCPHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-fluorophenyl)methanol hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the reduction of 3-nitro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting (3-Amino-4-fluorophenyl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-fluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-Amino-4-fluorobenzaldehyde or 3-Amino-4-fluorobenzoic acid.

    Reduction: 3-Amino-4-fluoroaniline.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4-fluorophenyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (3-Amino-4-fluorophenyl)methanol hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₇H₈ClFNO 191.60 -NH₂ (C3), -F (C4), -CH₂OH (C1), HCl Combines nucleophilic -NH₂ with polar -CH₂OH; hydrochloride enhances solubility.
2-Amino-5-methylphenol hydrochloride (Compound 4a) C₇H₁₀ClNO 175.62 -NH₂ (C2), -CH₃ (C5), -OH (C1), HCl Methyl group increases hydrophobicity; -OH enables hydrogen bonding .
4-(Aminomethyl)-2-methoxyphenol hydrochloride C₈H₁₂ClNO₂ 203.64 -CH₂NH₂ (C4), -OCH₃ (C2), -OH (C1), HCl Methoxy group enhances electron density; aminomethyl improves bioactivity .
N-(3-Amino-4-fluorophenyl)-5-methyl-oxazole-4-carboxamide hydrochloride C₁₁H₁₁ClFN₃O₂ 271.68 -NH₂ (C3), -F (C4), oxazole-carboxamide (C1), HCl Oxazole ring confers metabolic stability; carboxamide aids target binding .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 -NH₂ (C2), -F (C4), ester (-COOCH₃) Ester group increases lipophilicity; aliphatic chain alters solubility .
tert-Butyl (3-amino-4-fluorophenyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 -NH₂ (C3), -F (C4), carbamate (-OC(O)NHR) Carbamate acts as a protective group; tert-butyl enhances steric hindrance .

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility: The hydroxymethyl group in this compound increases polarity compared to methyl (Compound 4a) or methoxy (C₈H₁₂ClNO₂) substituents. The oxazole-carboxamide derivative (C₁₁H₁₁ClFN₃O₂) exhibits reduced water solubility due to its bulky heterocycle .
  • Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound deactivates the aromatic ring, contrasting with methoxy’s electron-donating properties in C₈H₁₂ClNO₂ .
  • Stability : Carbamate-protected analogs (e.g., tert-Butyl derivatives) show enhanced stability under basic conditions compared to free amines .

Biological Activity

(3-Amino-4-fluorophenyl)methanol hydrochloride is a compound of interest due to its potential biological activities. It is structurally related to various pharmacologically active molecules and has been studied for its effects on different biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C7H8ClFNO
  • Molecular Weight : 175.6 g/mol

This compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to how isoniazid targets bacterial catalase, disrupting cell wall biosynthesis in bacteria.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticInhibition Zone Diameter (mm)
Escherichia coli50Ceftriaxone29
Staphylococcus aureus40Ciprofloxacin24
Pseudomonas aeruginosa45Amoxicillin30

This table summarizes the antibacterial efficacy of the compound compared to standard antibiotics, demonstrating its potential as an alternative treatment option.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition.

  • Case Study : A study reported that treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting induction of cell death through apoptotic pathways .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could contribute to its anticancer effects.
  • Neuroprotective Effects : Preliminary data suggest that it may have protective effects against neurodegenerative conditions, although further research is needed to establish this link definitively.

Q & A

Q. What analytical techniques are suitable for quantifying purity in bulk samples?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and mobile phase of methanol:water (70:30, v/v) at 1.0 mL/min. Detect UV absorbance at 254 nm, referencing standard curves (e.g., linear range: 30–70 mg/mL in methanol) . For structural confirmation, combine ¹H NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~202.6 g/mol) .

Q. How do I resolve discrepancies in melting point data for this compound?

  • Methodological Answer : Variations in melting points (e.g., 183–262°C) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess solvent content. Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. What experimental design is recommended to study the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use a factorial design (pH 2–10, 25–60°C) with HPLC monitoring. Prepare buffer solutions (e.g., phosphate for pH 7.4, citrate for pH 3.0) and incubate samples for 0–30 days. Degradation products (e.g., fluorophenyl ketone derivatives) can be identified via LC-MS/MS . For accelerated stability, apply Arrhenius kinetics to predict shelf-life .

Q. How can I address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions between NMR and FTIR (e.g., unexpected carbonyl signals) may indicate oxidation. Confirm by spiking with authentic degradation standards (e.g., bis(4-fluorophenyl)methanone) and re-analyzing via GC-MS. Use deuterated solvents to eliminate moisture artifacts .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. NaBH₄) and reaction time (≤4 hrs at 0–5°C) to suppress over-reduction. Implement inline FTIR for real-time monitoring of intermediate amines. For large batches, use continuous flow reactors to enhance mixing and heat transfer .

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